5-{3-[(2-bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves multiple steps. One of the key steps is the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone, followed by the reduction of the corresponding ketone . This method ensures the formation of the desired triazole derivative with high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activities.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Due to its triazole moiety, it may exhibit antifungal, antibacterial, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as:
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol These compounds share the triazole core but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of 5-{3-[(2-BROMOPHENOXY)METHYL]PHENYL}-4-(1-PHENYLETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20BrN3OS |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
3-[3-[(2-bromophenoxy)methyl]phenyl]-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20BrN3OS/c1-16(18-9-3-2-4-10-18)27-22(25-26-23(27)29)19-11-7-8-17(14-19)15-28-21-13-6-5-12-20(21)24/h2-14,16H,15H2,1H3,(H,26,29) |
InChI Key |
XVINFJDTGMRLBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=CC=C4Br |
Origin of Product |
United States |
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